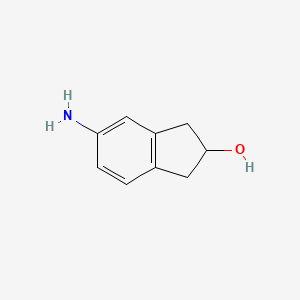

5-amino-2,3-dihydro-1H-inden-2-ol

Vue d'ensemble

Description

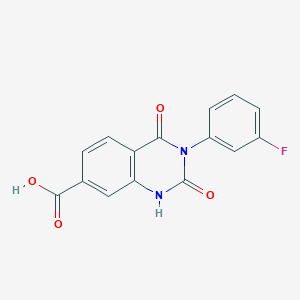

The compound 5-amino-2,3-dihydro-1H-inden-2-ol is a derivative of indene, which is a polycyclic hydrocarbon with a structure that includes a benzene ring fused with a cyclopentene. The amino group at the 5-position and the hydroxyl group at the 2-position indicate that the compound has both amine and alcohol functional groups, which could contribute to its reactivity and physical properties.

Synthesis Analysis

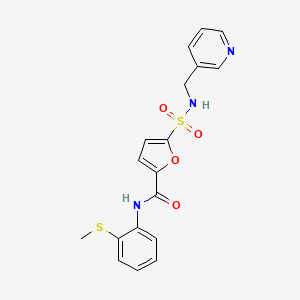

The synthesis of related indene derivatives has been explored in various studies. For instance, the synthesis of 5,6-diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride demonstrates a six-step process starting from 2-aminoindan, involving Friedel–Crafts acetylations and hydrogenations to introduce ethyl groups at specific positions . Although the target compound is not directly synthesized in the provided papers, the methodologies described could potentially be adapted for the synthesis of this compound by altering the starting materials and reaction conditions.

Molecular Structure Analysis

While the exact molecular structure of this compound is not detailed in the provided papers, the structure of a related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, has been determined using X-ray diffraction . This study reveals the importance of intramolecular hydrogen bonding, which could also be relevant to the structure and stability of this compound.

Chemical Reactions Analysis

The reactivity of the amino group in similar compounds has been demonstrated in the synthesis of 5-amino-2,3-dihydro-1,2,4-oxadiazol-3-one, where the amino group undergoes regioselective mesylation and acetylation . This suggests that the amino group in this compound could also participate in various chemical reactions, potentially leading to a wide range of derivatives.

Physical and Chemical Properties Analysis

Applications De Recherche Scientifique

DNA Binding Activity

5-Amino-2,3-dihydro-1H-inden-2-ol derivatives have been studied for their effects on DNA binding. The research focused on novel chiral Schiff Bases synthesized from this compound and their interaction with calf-thymus DNA (CT-DNA). These compounds showed varying degrees of DNA binding affinity, influenced by their structural modifications (Bora, Maiti, Singh, & Barman, 2021).

Synthesis and Applications

5,6-Diethyl-2,3-dihydro-1H-inden-2-amine hydrochloride, derived from this compound, was synthesized through a six-step process. This synthesis demonstrates the compound's potential for various chemical applications due to its efficient and economical production method (Prashad, Hu, Har, Repič, Blacklock, & Lohse, 2006).

Pharmacological Characterization

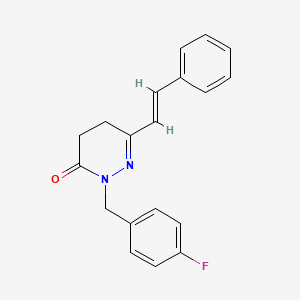

Several studies have explored the pharmacological aspects of this compound derivatives. For instance, trans-2-amino-5(6)-fluoro-6(5)-hydroxy-1-phenyl-2,3-dihydro-1H-indenes were synthesized and characterized for their D2-like dopamine receptor agonist properties, showing potential as central nervous system agents (Di Stefano et al., 2005). Additionally, other derivatives displayed high affinity and selectivity for D1 receptors, indicating their potential use in neurological research (Claudi et al., 1996).

Antimicrobial Evaluation

Novel derivatives of this compound have been synthesized and evaluated for their antimicrobial properties. The structural characterization and in vitro testing of these derivatives indicate their potential as effective antibacterial and antifungal agents (Elgemeie et al., 2017).

Other Applications

The compound and its derivatives have also been studied for their potential in various other scientific applications. These include their use in NMR spectroscopy for enantiodiscrimination of amino acids (Recchimurzo et al., 2020), in the synthesis of novel chalcone derivatives as antioxidants (Prabakaran et al., 2021), and in fluorescent sensors for aluminum ion detection with bacterial cell imaging applications (Yadav & Singh, 2018).

Safety and Hazards

Orientations Futures

Indole derivatives, such as 5-amino-2,3-dihydro-1H-inden-2-ol, have diverse biological activities and have an immeasurable potential to be explored for newer therapeutic possibilities . The exploration and design of new heterocyclic compounds as biologically active agents with wide therapeutic implications is necessary .

Mécanisme D'action

Target of Action

5-Amino-2,3-dihydro-1H-inden-2-ol is a derivative of indole . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets.

Mode of Action

Indole derivatives are known to bind to their targets and modulate their activity , which could result

Analyse Biochimique

Molecular Mechanism

It is not clear how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

There is also a lack of information on any effects on metabolic flux or metabolite levels .

Propriétés

IUPAC Name |

5-amino-2,3-dihydro-1H-inden-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO/c10-8-2-1-6-4-9(11)5-7(6)3-8/h1-3,9,11H,4-5,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IUYSLZHHPZCKSS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC2=C1C=CC(=C2)N)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide](/img/structure/B3009650.png)

![2-(2,4-dichlorophenoxy)-N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3009652.png)

![N-(2,3-dimethoxyphenyl)-1-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B3009654.png)

![3-[(4-Bromophenyl)methyl]-8-(4-fluorophenyl)-1-methyl-1,3,5-trihydroimidazolid ino[1,2-h]purine-2,4-dione](/img/structure/B3009657.png)

![2-[4-[[(E)-2-(2-chlorophenyl)ethenyl]sulfonylamino]pyrazol-1-yl]acetamide](/img/structure/B3009664.png)

![(E)-N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-3-(furan-2-yl)acrylamide](/img/structure/B3009665.png)

![N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-3-chlorobenzo[b]thiophene-2-carboxamide](/img/structure/B3009667.png)